1-Bromo-4-butoxy-2,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-butoxy-2,5-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, butoxy, and difluoro groups. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-butoxy-2,5-difluorobenzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its target through a free radical reaction . This process involves the loss of a hydrogen atom from the benzylic position, forming a benzylic radical . This radical can then react with other molecules, leading to various downstream effects .
Biochemical Pathways
The compound’s ability to form benzylic radicals suggests that it may influence pathways involvingfree radical reactions . These reactions can lead to various downstream effects, including the formation of new chemical bonds and the initiation of polymerization reactions .
Pharmacokinetics
The compound’smolecular weight of 265.1 suggests that it may have good bioavailability, as compounds with molecular weights below 500 are generally well-absorbed .
Result of Action
The primary result of this compound’s action is the formation of benzylic radicals . These radicals can react with other molecules, leading to the formation of new chemical bonds . This can result in various molecular and cellular effects, depending on the specific molecules involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by the presence of other reactive species in the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .
Preparation Methods
1-Bromo-4-butoxy-2,5-difluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-butoxy-2,5-difluorobenzene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the benzene ring . Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Bromo-4-butoxy-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-butoxy-2,5-difluorobenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-4-butoxy-2,5-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,5-difluorobenzene: Lacks the butoxy group, which can affect its reactivity and applications.
1-Bromo-4-butoxybenzene: Lacks the difluoro groups, which can influence its chemical properties and reactivity.
4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of the butoxy group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-bromo-4-butoxy-2,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYIEDHGKFYEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.